Tetrabutyltin

Vue d'ensemble

Description

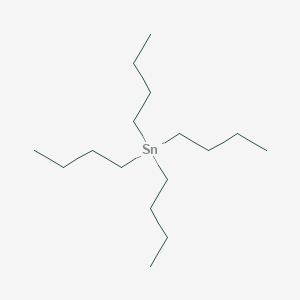

Tetrabutyltin, also known as this compound, is a useful research compound. Its molecular formula is C16H36Sn and its molecular weight is 347.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of TTBT is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . PPARγ plays a crucial role in the regulation of fatty acid storage and glucose metabolism, which implicates it in diseases like obesity, diabetes, and atherosclerosis.

Mode of Action

TTBT interacts with its target, PPARγ, leading to changes in the regulation of genes associated with fatty acid storage and glucose metabolism . .

Biochemical Pathways

The interaction of TTBT with PPARγ affects the pathways related to fatty acid storage and glucose metabolism . This can lead to alterations in these metabolic processes, potentially contributing to the development of metabolic disorders.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of TTBT are influenced by its physicochemical parameters . .

Result of Action

The molecular and cellular effects of TTBT’s action are primarily related to its interaction with PPARγ and the subsequent changes in fatty acid storage and glucose metabolism . This can lead to a variety of effects, including potential toxicity to human health . For instance, exposure to TTBT has been associated with immunotoxic, neurotoxic, and reproductive toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TTBT . For example, factors such as pH and salinity can remarkably influence the adsorption and desorption processes of TTBT, and consequently alter its bioaccumulation and toxicity .

Analyse Biochimique

Cellular Effects

Tetrabutyltin has been implicated in a number of adverse health effects, including immunotoxic, neurotoxic, and reproductive toxic effects . It has been studied in a human breast cancer cell line, where it was found to differentially express genes related to aging and apoptosis .

Molecular Mechanism

It is known that organotin compounds produce neurotoxic and immunotoxic effects

Activité Biologique

Tetrabutyltin (TBT) is an organotin compound widely recognized for its biological activity, particularly its cytotoxic effects and potential as an endocrine disruptor. This article provides a comprehensive overview of the biological activity of TBT, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

Overview of this compound

This compound is a tin-based compound with the formula . It is primarily used in industrial applications such as antifouling agents in marine paints and stabilizers in PVC production. Despite its utility, TBT has raised significant environmental and health concerns due to its toxicity and persistence in ecosystems.

Mechanisms of Biological Activity

TBT exhibits a range of biological activities, including cytotoxicity, immunotoxicity, and endocrine disruption. The following sections detail these effects:

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of TBT on various cell lines. For instance, TBT has been shown to inhibit cell growth and induce apoptosis in cancer cell lines such as CAL-27 and MCF-10A. The half-maximal inhibitory concentration (IC50) values for TBT vary significantly between different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| CAL-27 | 13.18 |

| MCF-10A | 4.93 |

| PBMCs | Similar to TBT-OCOCF3 |

These values indicate that TBT is more effective at inhibiting tumorigenic cells compared to non-tumorigenic cells, suggesting a selective cytotoxic profile that could be leveraged for therapeutic purposes .

Immunotoxicity

TBT has been shown to affect immune function by impairing natural killer (NK) cell activity. NK cells are crucial for the immune defense against tumors and viral infections. Research indicates that exposure to organotin compounds can lead to decreased NK cell activity, thereby compromising immune responses .

Endocrine Disruption

As an endocrine disruptor, TBT affects hormone signaling pathways. Studies indicate that TBT exposure can lead to altered gene expression in mouse germ cells, which may have implications for reproductive health. The disruption of endocrine functions can result in developmental and reproductive toxicity .

Case Studies

Several case studies illustrate the biological effects of TBT:

- Cancer Cell Lines : A study investigated the effects of TBT on CAL-27 cells, revealing significant cytotoxicity at concentrations above 10 µM. The mechanism involved increased apoptosis markers such as Annexin V positivity, indicating that TBT induces programmed cell death through mitochondrial pathways .

- Environmental Impact : Research has shown that TBT accumulates in aquatic organisms, leading to bioaccumulation in the food chain. This raises concerns about human exposure through seafood consumption, where elevated levels of organotin compounds have been detected in human tissues .

- Toxicokinetics : A Canadian study assessed the toxicokinetics of TBT and its metabolites, providing insights into how these compounds are absorbed and distributed in the body. This research is crucial for understanding the long-term health impacts associated with chronic exposure to TBT .

Toxicological Profile

The toxicological profile of TBT reveals various adverse effects across different biological systems:

- Neurotoxicity : Studies suggest that TBT may exert neurotoxic effects by disrupting neurotransmitter systems.

- Hepatotoxicity : Animal models have shown liver damage associated with high doses of TBT.

- Developmental Toxicity : Exposure during critical developmental windows can lead to congenital malformations .

Applications De Recherche Scientifique

Catalysts in Polymer Production

Tetrabutyltin is widely used as a catalyst in the production of polymers, particularly in the synthesis of polyurethanes and polyesters. Its ability to facilitate reactions at lower temperatures enhances the efficiency of polymerization processes. TBT acts as a catalyst in transesterification reactions, which are crucial for producing polyols used in flexible foam applications.

Stabilizers in PVC Processing

TBT and its derivatives serve as heat and light stabilizers in polyvinyl chloride (PVC) processing. The addition of TBT improves the thermal stability of PVC, allowing it to withstand higher temperatures during processing without degrading. This application is vital for producing durable PVC products used in construction and automotive industries.

Antifouling Agents

Historically, TBT was extensively used as an antifouling agent in marine paints to prevent the growth of barnacles and other marine organisms on ships' hulls. However, due to its high toxicity to marine life and bioaccumulation potential, many countries have phased out its use under international regulations such as the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention).

Agricultural Uses

This compound has been explored for use as a biocide in agriculture, particularly against pests and fungi. Its effectiveness against various pathogens makes it a candidate for developing new agricultural chemicals; however, regulatory scrutiny regarding its environmental impact remains a significant barrier to widespread application.

Chemical Analysis Techniques

This compound is employed as a reference compound in analytical chemistry for the detection and quantification of organotin compounds in environmental samples. Techniques such as Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD) utilize TBT for calibration purposes, ensuring accurate measurement of organotin levels in biological and environmental matrices .

Environmental Monitoring

Due to its historical use and persistence in the environment, TBT is monitored as an indicator of pollution levels in aquatic ecosystems. Analytical methods involving TBT help assess the ecological impact of organotin compounds and guide remediation efforts.

Case Studies

Regulatory Considerations

The use of this compound is heavily regulated due to its toxicological profile and environmental persistence. Regulatory agencies globally are focused on minimizing exposure risks while balancing industrial needs. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation mandates thorough assessments before any new applications can be approved.

Analyse Des Réactions Chimiques

Redistribution Reactions with Tin(IV) Chloride

Tetrabutyltin undergoes redistribution reactions with tin tetrachloride (SnCl₄) to produce tributyltin chloride (Bu₃SnCl) and dibutyltin dichloride (Bu₂SnCl₂). This reaction is critical for generating intermediates used in PVC stabilizers and biocides .

Reaction:

| Conditions | Products | Yield | References |

|---|---|---|---|

| Room temperature, inert atmosphere | Bu₃SnCl and Bu₂SnCl₂ | 65–85% |

This reaction exploits the equilibrium between this compound and tin chlorides, enabling scalable production of mono- and di-substituted organotin compounds.

Halogenation Reactions

This compound reacts with halogens (e.g., Cl₂) and hydrogen halides (e.g., HCl) to form halogenated derivatives. These reactions are pivotal for functionalizing organotin compounds .

With Chlorine (Cl₂):

With Hydrogen Chloride (HCl):

| Reagent | Product | Conditions | Applications |

|---|---|---|---|

| Cl₂ | Bu₃SnCl | Ambient, catalytic | Biocides, wood preservatives |

| HCl | Bu₃SnCl | 50–80°C, solvent-mediated | PVC stabilizers |

Degradation via Ozonation

This compound is susceptible to oxidative degradation in aqueous environments. Ozonation studies reveal temperature-dependent efficiency, with removal rates increasing from 36% at 12°C to 43% at 22°C .

Mechanism:

| Temperature (°C) | Ozone Dose (mg/L) | Removal Efficiency | Kinetic Rate (k, min⁻¹) |

|---|---|---|---|

| 12 | 5.0 | 36% | 0.012 |

| 22 | 5.0 | 43% | 0.018 |

This pathway is critical for environmental remediation, as this compound residues persist in ecosystems due to its lipophilicity .

Surface Reactions with Silica

This compound reacts with silica (SiO₂) surfaces to form anchored organotin species, enabling catalytic applications. This interaction is governed by ligand exchange mechanisms :

| Surface Site | Reaction Efficiency | Catalytic Use |

|---|---|---|

| Silanol groups | 70–80% | Heterogeneous catalysis |

Grignard Reagent Compatibility

This compound reacts with Grignard reagents (e.g., RMgX) to form mixed tetraalkyltin compounds, expanding its utility in organic synthesis :

| Grignard Reagent | Product | Yield | References |

|---|---|---|---|

| PeMgBr (pentyl) | Bu₃SnPe | 75% |

Propriétés

IUPAC Name |

tetrabutylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCAKJKUYFLYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022153 | |

| Record name | Tetrabutyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | Stannane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-n-butyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C @ 10 mm Hg | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in most organic solvents | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.054 g/cu cm at 20 °C | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0048 [mmHg], 0.0048 mm Hg at 20 °C | |

| Record name | Tetra-n-butyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Butyltin compounds inhibited the activity of purified yeast glucose-6-phosphate dehydrogenase in an in vitro system. The order of inhibitory effect was tetrabutyltin, dibutyltin, tributyltin and monobutyltin. The concentration of tetrabutyltin giving 50% inhibition of the yeast enzyme was 4.3ited by tributyltin but not by monobutyltin, dibutyltin or tetrabutyltin. Inhibition of glucose-6-phosphate dehydrogenase of yeast by tributyltin and tetrabutyltin was prevented by the addition of bovine serum albumin; inhibition of activity of the erythrocyte enzyme by tributyltin was not affected. Addition of albumin to the once inactivated enzyme did not restore enzyme activity. Cysteine slightly protected yeast enzyme from inhibition by dibutyltin but did not affect inhibition by tributyltin and tetrabutyltin. | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly yellow oily liquid | |

CAS No. |

1461-25-2 | |

| Record name | Tetrabutyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-n-butyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7Y5V377V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-97 °C | |

| Record name | TETRA-N-BUTYLTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.